molecular formula C25H27N7O3S B11427749 7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11427749
M. Wt: 505.6 g/mol
InChI Key: WEVRONQQRSIWDK-UHFFFAOYSA-N
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Description

The compound 7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves multiple steps, typically starting with the preparation of the core thiadiazolo[3,2-a]pyrimidine structure. The key steps include:

    Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Benzylamino and Nitro Groups: These groups are typically introduced through electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the substituted piperazine with the thiadiazolo[3,2-a]pyrimidine core under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The benzylamino group can be oxidized to form a nitro group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    N-Substituted Piperazines: Formed by substitution reactions on the piperazine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and various functional groups.

    Benzylamino Compounds: Compounds with benzylamino groups attached to aromatic rings.

Uniqueness

The uniqueness of 7-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C25H27N7O3S

Molecular Weight

505.6 g/mol

IUPAC Name

7-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C25H27N7O3S/c1-17(2)24-28-31-23(33)15-22(27-25(31)36-24)30-12-10-29(11-13-30)19-8-9-21(32(34)35)20(14-19)26-16-18-6-4-3-5-7-18/h3-9,14-15,17,26H,10-13,16H2,1-2H3

InChI Key

WEVRONQQRSIWDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=CC(=C(C=C4)[N+](=O)[O-])NCC5=CC=CC=C5

Origin of Product

United States

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